N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a heterocyclic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and a propanamide linker connected to a tetrazole-bearing phenyl group. The pyridazinone scaffold is known for its pharmacological relevance in cardiovascular and anti-inflammatory drug development, while tetrazole rings serve as bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O2/c1-12-10-13(2)27(22-12)17-8-9-18(29)28(23-17)14(3)19(30)21-15-4-6-16(7-5-15)26-11-20-24-25-26/h4-11,14H,1-3H3,(H,21,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQFNZNZPIDOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide, with a CAS number of 1334375-70-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anticancer, antifungal, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 405.4 g/mol. The structure features a tetrazole ring and a pyrazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₉O₂ |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1334375-70-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrazole derivatives. For instance, compounds bearing tetrazole and pyrazole units have shown significant inhibitory effects on various cancer cell lines. In vitro studies demonstrated that this compound exhibited cytotoxic effects against human epidermoid carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Research indicated that it inhibited the growth of several fungal strains, including Aspergillus niger and Penicillium digitatum. The observed inhibition zones ranged from 12 to 16 mm, suggesting moderate antifungal activity .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit alpha-amylase. In comparative studies, this compound demonstrated a better inhibition profile than acarbose, a well-known alpha-amylase inhibitor. The IC50 values for the tested compounds were significantly lower than that of acarbose (2.6 × 10⁻¹ mg/mL), indicating a promising potential for managing postprandial hyperglycemia .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between the compound and target enzymes. These studies indicated that the compound binds effectively within the active site of alpha-amylase, supporting its role as a potent inhibitor .
Case Studies and Research Findings
Several case studies have investigated the pharmacological profiles of similar compounds. For example:
- Antioxidant Activity : A related tetrazole derivative was found to exhibit significant antioxidant activity at low doses, which may contribute to its overall therapeutic potential .
- Toxicity Assessment : The toxicity profile was evaluated through LD50 studies in rats, with results indicating a favorable safety margin for further development .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s pyridazinone core differentiates it from pyrimidinone-based analogues (e.g., 4i, 4j).
Substituent Impact : The 3,5-dimethylpyrazole group in the target compound may enhance steric hindrance compared to coumarin or thioxo substituents in analogues, influencing selectivity in enzyme interactions.
Linker Flexibility : The propanamide linker in the target compound offers conformational flexibility over rigid ethyl or tetrahydrotetrazole linkers in analogues, possibly affecting pharmacokinetics .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are scarce, inferences can be drawn from structurally related molecules:
- Tetrazole-Containing Analogues : Compounds with tetrazole groups (e.g., 4i) exhibit enhanced metabolic stability due to resistance to enzymatic hydrolysis, a trait likely shared by the target compound .
- Pyridazinone vs. Pyrimidinone: Pyridazinones generally display stronger dipole moments than pyrimidinones, which may improve solubility but reduce membrane permeability .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide?
- Methodological Answer : A stepwise synthesis approach is often employed, starting with the preparation of the pyridazinone core followed by functionalization. For example, the pyridazinone moiety can be synthesized via cyclocondensation of hydrazine derivatives with diketones. Subsequent coupling reactions (e.g., Suzuki-Miyaura for aryl-tetrazole linkages) can introduce substituents.
- Key Steps :
Pyridazinone formation : Use 3,5-dimethyl-1H-pyrazole and maleic anhydride to form the pyridazinone ring .
Tetrazole coupling : Employ palladium-catalyzed cross-coupling to attach the tetrazole-containing phenyl group .
- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (to avoid side reactions), and stoichiometric ratios of coupling partners.
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray Crystallography : Provides definitive proof of molecular geometry, particularly for the pyridazinone and tetrazole moieties .
- NMR Spectroscopy : Use , , and - COSY to confirm connectivity (e.g., distinguishing pyrazole protons from tetrazole protons).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- HPLC-PDA : Assess purity (>95% for biological assays) by monitoring UV absorption at 254 nm .
Advanced Research Questions
Q. How can experimental design methods optimize reaction conditions for high-yield synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent polarity, reaction time). For example:
- Factorial Design : Test interactions between temperature (80–120°C) and catalyst concentration (1–5 mol%).
- Response Surface Methodology (RSM) : Optimize yield using a central composite design .
- Example Table :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 105 |
| Catalyst (mol%) | 1 | 5 | 3.2 |
| Solvent | DMF | THF | DMF/THF (3:1) |
Q. What computational methods can elucidate the reaction mechanism of pyridazinone functionalization in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and intermediates for key steps (e.g., cyclocondensation).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Software Tools : Gaussian, ORCA, or COMSOL Multiphysics for coupling reaction simulations .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can contradictory data in solubility or stability studies be resolved?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to identify outliers in replicate experiments.
- Controlled Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Hypothesis Testing : For solubility discrepancies, compare results across solvents (DMSO vs. aqueous buffers) using a t-test (p < 0.05) .
Q. What advanced separation techniques are suitable for isolating intermediates during synthesis?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA).
- Membrane Separation : Employ nanofiltration to remove unreacted starting materials .
- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) to enhance crystal purity .
Emerging Research Directions
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?
- Methodological Answer :
- Generative Models : Train neural networks on existing SAR data to propose novel analogs.
- Automated High-Throughput Screening (HTS) : Integrate robotic liquid handlers with AI for real-time reaction adjustment .
- Case Study : Use COMSOL Multiphysics to simulate ligand-receptor binding and prioritize synthetic targets .
Q. What strategies mitigate degradation pathways observed in long-term stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
